4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, such as dpre1, leading to inhibition of the enzyme’s function . This interaction disrupts the normal functioning of the bacterium, leading to its death .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .
Pharmacokinetics
Admet calculations for similar benzothiazole-arylamide derivatives have shown favourable pharmacokinetic profiles .
Result of Action
The result of the action of this compound is the death of the targeted bacterium, Mycobacterium tuberculosis . By inhibiting the function of the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .
Future Directions
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . Therefore, the future direction in this field could involve the development of novel antibacterial molecules based on the benzothiazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and one-pot multicomponent reactions has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antibacterial and antifungal activities.
6-chlorobenzothiazole: Exhibits significant antimicrobial properties.
2,4-disubstituted thiazoles: These compounds have shown multitargeted bioactive properties, including antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-2-10-3-8-13-14(9-10)19-15(17-13)16-11-4-6-12(18)7-5-11/h3,8-9,11-12,18H,2,4-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGKMDISBLSXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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